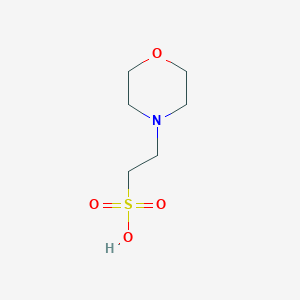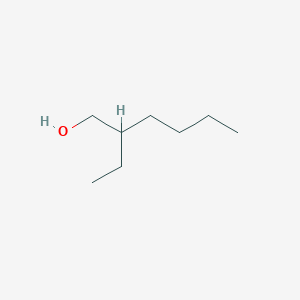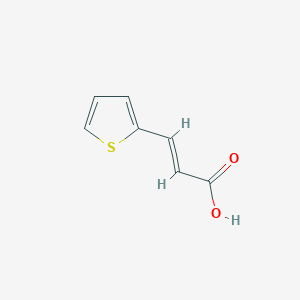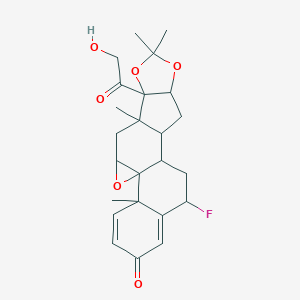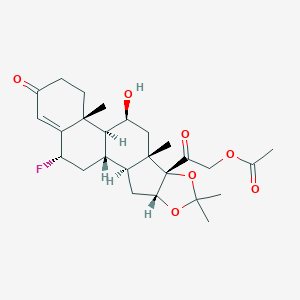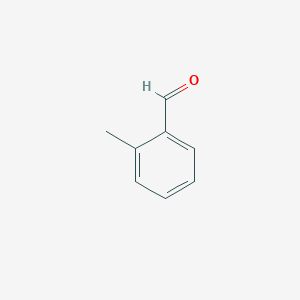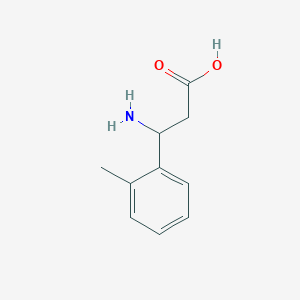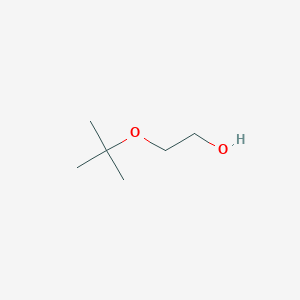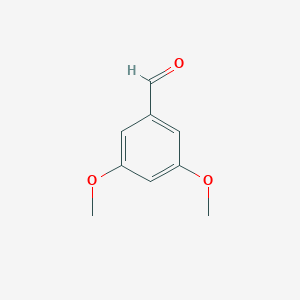
3,5-Dimethoxybenzaldehyde
Overview
Description
3,5-Dimethoxybenzaldehyde is an organic compound with the molecular formula C₉H₁₀O₃. It is a derivative of benzaldehyde, featuring two methoxy groups (-OCH₃) attached to the benzene ring at the 3 and 5 positions. This compound appears as a white to off-white crystalline solid and is known for its use as a building block in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3,5-Dimethoxybenzaldehyde can be synthesized through various methods. One common approach involves the methylation of 3,5-dihydroxybenzaldehyde using dimethyl sulfate or methyl iodide in the presence of a base such as potassium carbonate. The reaction typically occurs in a solvent like acetone or dimethylformamide at elevated temperatures .
Industrial Production Methods: In industrial settings, the production of this compound often involves similar methylation reactions but on a larger scale. The process is optimized for higher yields and purity, with careful control of reaction conditions and purification steps to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions: 3,5-Dimethoxybenzaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 3,5-dimethoxybenzoic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of this compound can yield 3,5-dimethoxybenzyl alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Electrophiles such as bromine or nitric acid in the presence of a catalyst.
Major Products:
Oxidation: 3,5-Dimethoxybenzoic acid.
Reduction: 3,5-Dimethoxybenzyl alcohol.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
3,5-Dimethoxybenzaldehyde has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antifungal and antimicrobial properties.
Medicine: Research explores its use in developing new therapeutic agents, particularly in targeting oxidative stress pathways.
Industry: It serves as an intermediate in the production of dyes, fragrances, and other fine chemicals.
Mechanism of Action
The mechanism of action of 3,5-Dimethoxybenzaldehyde involves its interaction with cellular components. For instance, its antifungal activity is attributed to its ability to disrupt cellular antioxidation systems. This disruption can lead to oxidative stress in fungal cells, ultimately inhibiting their growth. The compound targets enzymes such as superoxide dismutases and glutathione reductase, which are crucial for maintaining redox balance in cells .
Comparison with Similar Compounds
2,5-Dimethoxybenzaldehyde: Another benzaldehyde derivative with methoxy groups at the 2 and 5 positions. It is used in the synthesis of psychoactive substances.
3,4-Dimethoxybenzaldehyde: Features methoxy groups at the 3 and 4 positions and is used in organic synthesis.
3,5-Dihydroxybenzaldehyde: The precursor for 3,5-Dimethoxybenzaldehyde, with hydroxyl groups instead of methoxy groups.
Uniqueness: this compound is unique due to its specific substitution pattern, which influences its reactivity and applications. The presence of methoxy groups at the 3 and 5 positions enhances its electron-donating properties, making it more reactive in electrophilic aromatic substitution reactions compared to its isomers .
Properties
IUPAC Name |
3,5-dimethoxybenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O3/c1-11-8-3-7(6-10)4-9(5-8)12-2/h3-6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFZRZRDOXPRTSC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50223388 | |
| Record name | 3,5-Dimethoxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50223388 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7311-34-4 | |
| Record name | 3,5-Dimethoxybenzaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7311-34-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,5-Dimethoxybenzaldehyde | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007311344 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,5-Dimethoxybenzaldehyde | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62667 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3,5-Dimethoxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50223388 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,5-dimethoxybenzaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.974 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3,5-DIMETHOXYBENZALDEHYDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P82W3UJ5DT | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 3,5-dimethoxybenzaldehyde?
A1: this compound has the molecular formula C9H10O3 and a molecular weight of 166.17 g/mol.
Q2: What spectroscopic techniques are used to characterize this compound?
A2: Common spectroscopic techniques used include:
- NMR spectroscopy (1H NMR and 13C NMR): These techniques are used to determine the structure and purity of the compound. [, , , , , , , ]
- IR spectroscopy: This technique identifies functional groups present in the compound. [, , , , , ]
- Mass spectrometry (MS and MS/MS): These methods determine the molecular weight and fragmentation patterns. [, , , , , , ]
- UV/Vis spectroscopy: This technique can be used to study the compound's electronic transitions and for quantitative analysis. [, ]
- EPR spectroscopy: This technique can be used to study the formation and reactivity of free radicals related to this compound. []
Q3: What are common synthetic routes to this compound?
A3: this compound can be synthesized through several methods:
- Starting from 3,5-dihydroxybenzoic acid: This method involves methylation of the acid followed by catalytic hydrogenation. []
- From p-hydroxybenzaldehyde: This route involves protection of the hydroxyl group, Wittig–Horner reaction with 3,5-dimethoxybenzene, and deprotection. []
- As a product of lignin pyrolysis: this compound is a significant product of the pyrolysis of specific lignin model compounds. []
- From syringaldehyde: Reduction of the trifluoromethanesulfonate derivative of syringaldehyde can yield this compound. []
Q4: What is a key reaction that utilizes this compound in natural product synthesis?
A4: The Wittig reaction using this compound is widely employed in the synthesis of various natural products, particularly stilbenes like resveratrol. [, , , , , ]
Q5: How is this compound utilized in the synthesis of 5-n-alkylresorcinols?
A5: It acts as a starting material in a Wittig reaction with alkyltriphenylphosphonium salts, followed by hydrogenation and demethylation to yield the desired 5-n-alkylresorcinols. []
Q6: Can this compound be used to synthesize isocoumarins?
A6: Yes, this compound is a key starting material in the multi-step synthesis of 3,5-dimethoxyhomophthalic acid, a crucial intermediate for synthesizing naturally occurring isocoumarins like Thunberginol B. [, ]
Q7: What happens when this compound reacts with 2,2-diphenyl-1-picrylhydrazyl (DPPH)?
A7: Depending on the reaction conditions, different products can be formed:
- With the free phenol: The syringyl group substitutes the 4-nitro group of DPPH, yielding dinitro products. []
- With the sodium aroxide: The syringyl group substitutes one of the phenyl groups of DPPH in the para position, forming trinitro products. []
Q8: What is the biological significance of this compound?
A8: this compound is a degradation product of pterostilbene, a plant allelochemical with antifungal properties. []
Q9: How does the degradation of pterostilbene to this compound occur?
A9: The degradation is facilitated by bacteria in the plant rhizosphere and tissues. The process involves a carotenoid cleavage oxygenase, which cleaves pterostilbene into 4-hydroxybenzaldehyde and this compound. []
Q10: Does this compound exhibit any chemosensitizing activity?
A10: Studies have shown that this compound does not possess chemosensitizing activity against Candida and Cryptococcus species when combined with Amphotericin B. In fact, strains displayed hypertolerance to this compound. []
Q11: Are there any known anti-tumor properties of this compound derivatives?
A11: While not explicitly stated for this compound itself, some phenolic benzopyran lactone derivatives, synthesized using this compound as a starting material, have shown in vitro anti-tumor activity. []
Q12: What are the applications of this compound in material science?
A12: It can be used as a building block for polymers, particularly in synthesizing soluble, high thermal stability, and hydrophobic polyimides. []
Q13: How is this compound quantified in complex mixtures?
A13: Techniques like gas chromatography-mass spectrometry (GC/MS) and derivative spectrophotometry are commonly employed for quantifying this compound, especially in mixtures like rum. [, , , ]
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

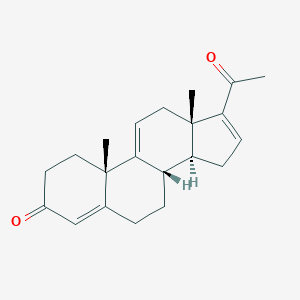
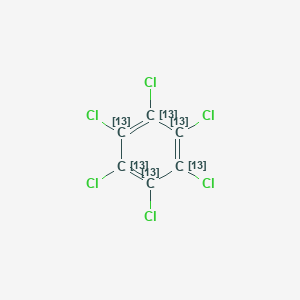
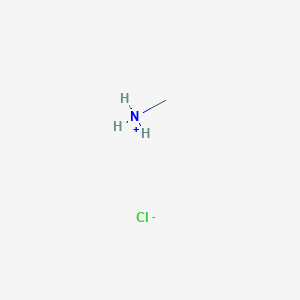
![1-(4-Fluorophenyl)-1,3,8-triazaspiro[4.5]decan-4-one](/img/structure/B42002.png)
